![molecular formula C31H44O2 B2549149 2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate CAS No. 346707-41-3](/img/structure/B2549149.png)
2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
“2-Hydroxypropyl 2-isopropyl-5-methylcyclohexyl carbonate” is a compound with the molecular formula C14H26O4 . Its average mass is 258.354 Da and its monoisotopic mass is 258.183105 Da .
Synthesis Analysis
The title ester (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride was obtained in 96% yield via Steglich esterification .
Molecular Structure Analysis
The molecular structure of “2-Hydroxypropyl 2-isopropyl-5-methylcyclohexyl carbonate” has been established with an average mass of 258.354 Da and a monoisotopic mass of 258.183105 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxypropyl 2-isopropyl-5-methylcyclohexyl carbonate” include an average mass of 258.354 Da and a monoisotopic mass of 258.183105 Da .
Scientific Research Applications
- This compound belongs to the class of liquid crystals, which exhibit unique optical properties. Researchers have explored its use in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Its mesomorphic behavior allows for precise control of molecular orientation, leading to improved display performance and energy efficiency .
- The chiral center in this compound makes it an interesting candidate for asymmetric synthesis. It can serve as a chiral auxiliary or ligand in catalytic reactions. Researchers have investigated its role in enantioselective transformations, such as asymmetric hydrogenation and epoxidation, due to its stereochemical influence .
- The long alkyl chain (4’-octyl) attached to the biphenyl core enhances solubility and self-assembly properties. Scientists have explored its use in functional materials, including liquid crystalline polymers, nanoparticles, and surface coatings. These applications benefit from its amphiphilic nature and ability to form ordered structures .
- The cyclohexyl moiety provides a rigid framework, allowing for precise molecular recognition. Researchers have investigated its inclusion in host-guest complexes, where it acts as a host molecule for various guest species. These studies contribute to our understanding of supramolecular chemistry and molecular recognition .
- The combination of liquid crystalline behavior and amphiphilicity makes this compound suitable for drug delivery applications. By incorporating it into micelles, liposomes, or other carriers, scientists aim to improve drug solubility, stability, and controlled release. Its unique structure allows for tailored interactions with biological membranes .
- Researchers have explored the photophysical properties of this compound, including absorption and emission spectra. Its rigid core and extended conjugation make it relevant for optoelectronic devices such as organic photovoltaics (solar cells) and organic field-effect transistors (OFETs). Understanding its excited-state behavior is crucial for optimizing device performance .
Liquid Crystals and Display Technology
Chiral Catalysts and Asymmetric Synthesis
Functional Materials and Nanotechnology
Supramolecular Chemistry and Host-Guest Interactions
Drug Delivery Systems
Photophysics and Optoelectronics
Mechanism of Action
properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 4-(4-octylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O2/c1-5-6-7-8-9-10-11-25-13-15-26(16-14-25)27-17-19-28(20-18-27)31(32)33-30-22-24(4)12-21-29(30)23(2)3/h13-20,23-24,29-30H,5-12,21-22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUORJTVBVQJQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3CC(CCC3C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate |
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